5-Bromo-2-iodopyridin-3-ol
Overview
Description
5-Bromo-2-iodopyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrINO and its molecular weight is 299.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Functionalized Pyridines :
- 5-Bromo-2-iodopyridine has been used in the efficient synthesis of 5-bromopyridyl-2-magnesium chloride. This intermediate was then reacted with various electrophiles to afford a range of functionalized pyridine derivatives. One application includes the synthesis of a key intermediate for Lonafarnib, a potent anticancer agent (Song et al., 2004).
Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines :
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich compound, has been synthesized using halogen dance reactions. This compound serves as a valuable building block in medicinal chemistry, allowing for the creation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Preparation of 3-Amino-5-bromo-2-iodopyridine :
- The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide produces 3-amino-5-bromo-2-iodopyridine, which is useful in structural studies due to its crystal structure featuring weak intermolecular N—H⋯N hydrogen bonds (Bunker et al., 2008).
Direct Preparation of 5-Bromo-2-pyridylzinc Reagent :
- A method for the direct preparation of 5-bromo-2-pyridylzinc iodide has been developed. This compound is derived from 5-bromo-2-iodopyridine and used in various coupling reactions to produce cross-coupling products (Rieke & Kim, 2011).
Synthesis of Non-symmetrical Alkynylpyridines :
- 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, has been used in chemoselective Sonogashira reactions. This approach provides efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines with moderate to high fluorescence quantum yields, demonstrating its application in the development of materials with specific optical properties (Rivera et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
5-bromo-2-iodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKCQFLONIEXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626821 | |
Record name | 5-Bromo-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-49-0 | |
Record name | 5-Bromo-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-iodopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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